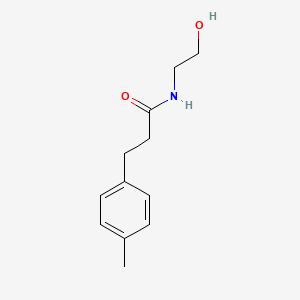![molecular formula C14H10ClFO2 B1454092 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one CAS No. 1021187-74-5](/img/structure/B1454092.png)
1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one
Descripción general
Descripción
“1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one” is an organic compound with the CAS Number: 1021187-74-5 . It has a molecular weight of 264.68 and its IUPAC name is 1-[2-chloro-4-(4-fluorophenoxy)phenyl]ethanone . It is used as a necessary intermediate in the synthesis of certain fungicides .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10ClFO2/c1-9(17)13-7-6-12(8-14(13)15)18-11-4-2-10(16)3-5-11/h2-8H,1H3 . This indicates that the compound has a carbon backbone with attached chlorine, fluorine, and oxygen atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Aplicaciones Científicas De Investigación
Synthesis of Antiosteoporosis Drug Intermediates
The structural fragment 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, which is a key intermediate in the synthesis of the antiosteoporosis drug Lasofoxifene, can be synthesized from phenol through a series of reactions including etherification and esterification, demonstrating the utility of similar phenyl ethanone compounds in pharmaceutical synthesis (Guo Bao-guo, 2012).
Antimicrobial Activity
Derivatives of 1-chloro-4-(p-tolyolxy)benzene reacting with 1-(4-hydrogy phenyl)-ethanone have shown antimicrobial activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. This highlights the potential for chemical derivatives of similar compounds in developing new antimicrobial agents (Hitesh Dave et al., 2013).
Liquid Crystalline Polyethers
The compound and its derivatives have been used in the synthesis of liquid crystalline polyethers, indicating its application in material science, particularly in the development of materials with specific phase transition temperatures and thermodynamic properties, useful in electronic displays and other devices (V. Percec & M. Zuber, 1992).
Catalytic Oxidation
Nickel and Manganese complexes derived from 1-(2-hydroxyphenyl)ethan-1-one have been utilized in catalytic oxidation processes, demonstrating the compound's role in catalysis and potential application in industrial chemical processes to achieve selective oxidation of organic substrates (D. R. Godhani et al., 2016).
Electrooptical Properties
The introduction of fluorine and chlorine substituents into the phenolic moiety of certain compounds has resulted in the production of low melting esters with large nematic ranges, which are valuable for their electrooptical properties and applications in liquid crystal displays (G. W. Gray & S. Kelly, 1981).
Propiedades
IUPAC Name |
1-[2-chloro-4-(4-fluorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-9(17)13-7-6-12(8-14(13)15)18-11-4-2-10(16)3-5-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHFUAPESWFWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B1454009.png)
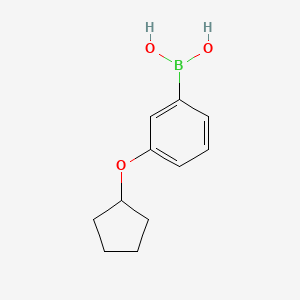
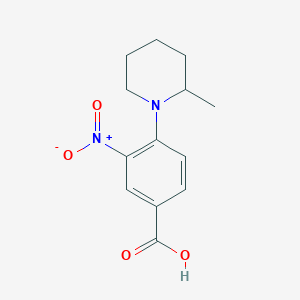
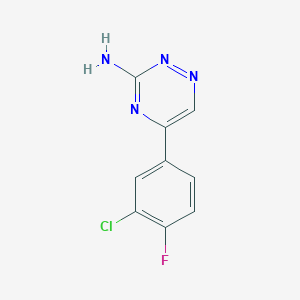
![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)
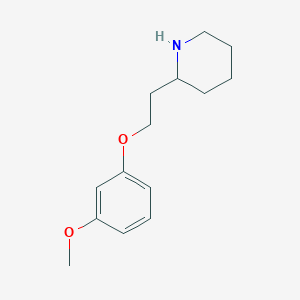
amine](/img/structure/B1454020.png)
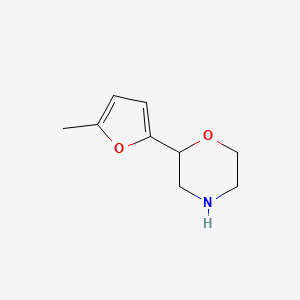
![2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1454024.png)



![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)
